molecular formula C18H18ClNO4 B5605160 methyl 4-(3-chlorophenyl)-7-methyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-6-quinolinecarboxylate

methyl 4-(3-chlorophenyl)-7-methyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-6-quinolinecarboxylate

Cat. No. B5605160
M. Wt: 347.8 g/mol
InChI Key: JHHBTHAUHPMWAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoline derivatives involves multi-step chemical processes, utilizing various starting materials and conditions to achieve the desired product. For example, Bänziger et al. (2000) detailed a large-scale synthesis approach for a racemic octahydrobenzo[g]quinoline derivative, highlighting the use of dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester as starting materials, followed by hydrogenation, Birch reduction, and acidic cyclization to achieve high yields (Bänziger, J. Cercus, and Wolfgang Stampfer, 2000). Another example includes the one-pot synthesis of methyl 4-(4-chlorophenyl)-5,7-dioxo-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo pyrano pyrimidine-3-carboxylate derivatives catalyzed by L-proline, demonstrating the efficiency and green approach of the method (Yadav, K. Lim, Jong Su Kim, & Y. Jeong, 2021).

Molecular Structure Analysis

The molecular structure and crystallography of chlorophenyl quinoline derivatives have been extensively studied. Novoa de Armas et al. (2000) provided a comprehensive analysis of the crystal structure and molecular modeling of a methyl dihydropyridine derivative, revealing detailed structural characteristics and intermolecular interactions (Novoa de Armas et al., 2000). Similar structural analyses have been conducted by Wazzan, Al-Qurashi, & Faidallah (2016) through DFT and TD-DFT/PCM calculations, offering insights into the spectroscopic characterization and molecular properties of chlorophenyl quinoline derivatives (Wazzan, Al-Qurashi, & Faidallah, 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of chlorophenyl quinoline derivatives have been explored in various studies. For instance, the synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents by Jaso et al. (2005) highlights the influence of substituents on the quinoxaline nucleus on the in vitro activity, demonstrating the compound's potential medicinal applications (Jaso, Zarranz, Aldana, & Monge, 2005).

properties

IUPAC Name

methyl 4-(3-chlorophenyl)-7-methyl-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-9-6-13-16(17(22)15(9)18(23)24-2)12(8-14(21)20-13)10-4-3-5-11(19)7-10/h3-5,7,9,12,15H,6,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHBTHAUHPMWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(CC(=O)N2)C3=CC(=CC=C3)Cl)C(=O)C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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